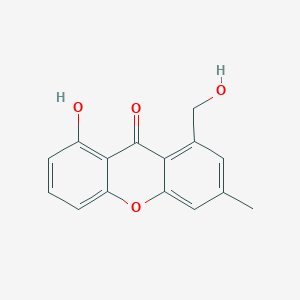
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens, and they possess an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of xanthone derivatives may involve optimized synthetic routes that are scalable and cost-effective. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated xanthones, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Including those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA or proteins, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-6-methyl-11-methoxy-8-hydroxymethylxanthone
- 8-Hydroxyquinoline derivatives
Comparison: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
8-hydroxy-1-(hydroxymethyl)-3-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-8-5-9(7-16)13-12(6-8)19-11-4-2-3-10(17)14(11)15(13)18/h2-6,16-17H,7H2,1H3 |
Clé InChI |
KYDDOVSKVVVESS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)

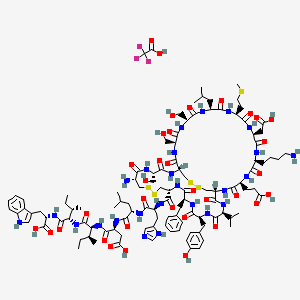
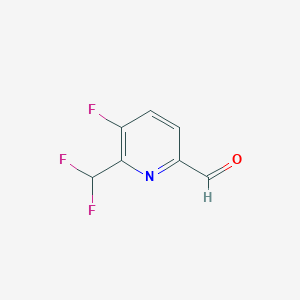
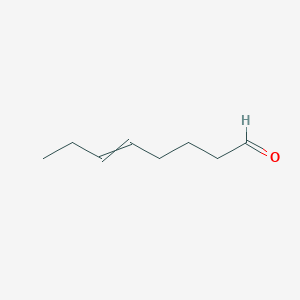

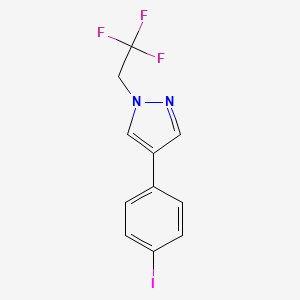
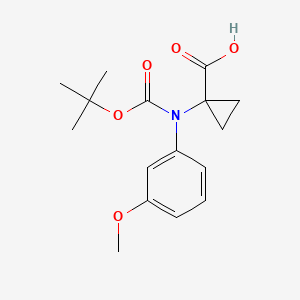

![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
